Oxo(diphenyl)(1-propoxyprop-1-en-2-yl)-lambda~5~-phosphane
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Overview
Description
Oxo(diphenyl)(1-propoxyprop-1-en-2-yl)-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of a phosphorus atom bonded to two phenyl groups, an oxo group, and a 1-propoxyprop-1-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxo(diphenyl)(1-propoxyprop-1-en-2-yl)-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 1-propoxyprop-1-en-2-yl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxo(diphenyl)(1-propoxyprop-1-en-2-yl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or phosphonic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides and phosphonic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Oxo(diphenyl)(1-propoxyprop-1-en-2-yl)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Oxo(diphenyl)(1-propoxyprop-1-en-2-yl)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction is facilitated by the unique structural features of the compound, which allow it to fit into the active site and form stable complexes.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the 1-propoxyprop-1-en-2-yl group.
Triphenylphosphine oxide: Contains three phenyl groups instead of two.
Phosphine oxides: A broader class of compounds with varying substituents.
Uniqueness
Oxo(diphenyl)(1-propoxyprop-1-en-2-yl)-lambda~5~-phosphane is unique due to the presence of the 1-propoxyprop-1-en-2-yl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
61753-12-6 |
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Molecular Formula |
C18H21O2P |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
[phenyl(1-propoxyprop-1-en-2-yl)phosphoryl]benzene |
InChI |
InChI=1S/C18H21O2P/c1-3-14-20-15-16(2)21(19,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,15H,3,14H2,1-2H3 |
InChI Key |
WJSGXIMTHNNADM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC=C(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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